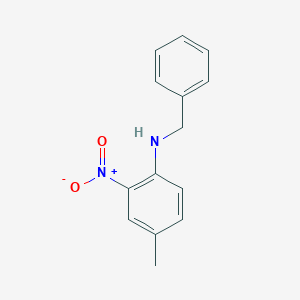

N-benzyl-4-methyl-2-nitroaniline

Overview

Description

N-benzyl-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Applications

Nonlinear Optical Properties

BNA exhibits remarkable nonlinear optical properties, making it suitable for applications in optical signal processing and telecommunications. The compound has been characterized for its second-order NLO coefficients, which are crucial for devices that require frequency conversion, such as frequency doublers and optical switches. The bulk BNA crystals have been processed to expose specific crystal orientations, allowing for precise measurements of their NLO coefficients using Maker fringe techniques .

Table 1: Nonlinear Optical Coefficients of BNA

| Property | Value (pm/V) |

|---|---|

| 234 ± 31 | |

| 210 ± 30 | |

| 220 ± 28 |

These values indicate that BNA has a high NLO response compared to other organic materials, making it a candidate for advanced photonic devices.

Electro-Optical Applications

Electro-Optical Effects in Liquid Crystals

BNA has been studied for its ability to enhance the performance of liquid crystal (LC) displays. When doped into nematic LCs, BNA reduces the threshold voltage required for operation and increases dielectric anisotropy, leading to faster response times in display technologies. Specifically, BNA doping resulted in a fivefold decrease in fall time compared to pure LC mixtures .

Table 2: Performance Metrics of BNA-Doped Liquid Crystals

| Metric | Pure LC | BNA-Doped LC |

|---|---|---|

| Threshold Voltage (V) | 10 | 7 |

| Fall Time (ms) | 5 | 1 |

| Dielectric Anisotropy | Low | High |

These enhancements demonstrate the potential of BNA in improving the efficiency and speed of electro-optical devices.

Terahertz Applications

THz Spectral Applications

Recent research highlights the significance of BNA in THz applications due to its wide transparency range in the THz spectrum. The compound's ability to generate and detect THz waves opens new avenues for its use in imaging and spectroscopy . The growth of high-quality single crystals of BNA has been optimized for these applications, ensuring better performance and reliability.

Case Study 1: NLO Characterization

A study conducted on the characterization of bulk BNA crystals revealed that precise processing techniques significantly enhance their optical properties. By employing ultra-high precision cutting methods, researchers were able to produce high-grade optical surfaces necessary for accurate NLO measurements. This work underscores the importance of material processing in maximizing the potential of organic NLO materials .

Case Study 2: Liquid Crystal Displays

In another study focusing on the application of BNA in liquid crystal displays, researchers demonstrated that incorporating BNA into LC mixtures not only reduced operational voltage but also improved overall display performance by enhancing color contrast and response time. These findings suggest that BNA could play a crucial role in next-generation display technologies .

Properties

CAS No. |

22019-66-5 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-benzyl-4-methyl-2-nitroaniline |

InChI |

InChI=1S/C14H14N2O2/c1-11-7-8-13(14(9-11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |

InChI Key |

MDBQOGKTFGXBCE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.